molecular formula C21H20N2O4S B2522900 N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 922849-42-1

N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2522900
CAS No.: 922849-42-1
M. Wt: 396.46
InChI Key: IRQWOGRNFPXWAZ-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes a benzothiazole ring fused with a dioxine moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Formation of the Dioxine Ring: The dioxine ring is formed by the reaction of a suitable diol with a carboxylic acid derivative under dehydrating conditions.

    Amidation: The final step involves the formation of the carboxamide linkage by reacting the benzothiazole derivative with a benzylamine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: The ethoxy group on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. Benzothiazole derivatives have shown activity against a wide range of bacterial and fungal pathogens, making them promising candidates for the development of new antibiotics .

Medicine

In medicine, the compound is investigated for its anti-inflammatory and anticancer properties. Studies have shown that benzothiazole derivatives can inhibit the growth of cancer cells and reduce inflammation by modulating various biochemical pathways .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength. It can also serve as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets in cells. For example, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes involved in cell wall synthesis or DNA replication. The anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
  • N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
  • N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Uniqueness

The uniqueness of N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the ethoxy group at the 4-position of the benzothiazole ring, combined with the dioxine moiety, imparts unique physicochemical properties that can be exploited in various applications.

Properties

IUPAC Name

N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-2-26-16-9-6-10-18-19(16)22-21(28-18)23(13-15-7-4-3-5-8-15)20(24)17-14-25-11-12-27-17/h3-10,14H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQWOGRNFPXWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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